molecular formula C9H14O6 B1656812 (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane CAS No. 5434-31-1

(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

Cat. No.: B1656812
CAS No.: 5434-31-1
M. Wt: 218.2 g/mol
InChI Key: QQQVHHWRMWBKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction studies have been pivotal in resolving the three-dimensional architecture of this compound. The molecule crystallizes in a monoclinic system with space group P2₁/n, featuring unit cell dimensions a = 15.985(3) Å, b = 12.512(4) Å, c = 9.869(1) Å, and β = 107.37(1)°. The asymmetric unit contains one molecule, with four stereocenters at positions 1R, 2R, 7R, and 11R, confirming the reported configuration.

The bicyclic framework consists of two fused 1,3-dioxepane rings and a central 1,3-dioxane ring (Figure 1). Key bond lengths include:

  • C-O ether bonds: 1.414–1.432 Å
  • C-C bonds in the cyclohexane moiety: 1.523–1.538 Å

Table 1: Selected crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
Unit cell volume 1896.4 ų
Z 4
R-factor 0.0441

The stereochemical arrangement creates a pseudo-C₂-symmetric cavity with an internal diameter of 2.8–3.1 Å, as determined from oxygen-oxygen distances across the ring. This contrasts with the D₃d symmetry observed in uncomplexed 18-crown-6.

Comparative Molecular Architecture with Classical Crown Ether Systems

While classical crown ethers like 18-crown-6 adopt symmetrical macrocyclic conformations, this tricyclic derivative exhibits constrained geometry due to its fused ring system. Key structural differences include:

Table 2: Architectural comparison with 18-crown-6

Feature (1R,2R,7R,11R)-Tricyclic Ether 18-Crown-6
Ring system Tricyclic fused Macrocyclic
Oxygen count 6 6
Cavity diameter (Å) 2.8–3.1 5.3
Donor oxygen geometry Alternating equatorial/axial Equatorial plane
Flexibility Restricted High

The fused ring system enforces a rigid, pre-organized cavity that preferentially interacts with smaller cations like Li⁺ (ionic radius 0.76 Å) compared to K⁺ (1.38 Å). This contrasts with 18-crown-6, which exhibits optimal K⁺ binding due to cavity size matching.

Density functional theory calculations reveal enhanced electron density at the axial oxygen atoms (Mulliken charge: -0.42 e) compared to equatorial positions (-0.38 e). This polarization pattern differs from classical crown ethers, where charge distribution remains symmetrical in the free state.

Conformational Dynamics in Solution Phase

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) spectroscopy (¹H, ¹³C, and ²D EXSY) reveals complex conformational behavior in deuterated dimethyl sulfoxide. The molecule undergoes pseudorotation between two twist-chair conformations (TC₁ and TC₂) with an energy barrier of 12.3 kJ/mol.

Key observations:

  • ¹H NMR (500 MHz, DMSO-d₆):
    • Geminal coupling constants (Jgem) = 4.5–4.7 Hz (characteristic of 1,3-dioxepane rings)
    • Vicinal coupling constants (Jvic) = 2.1–3.8 Hz (indicative of chair-chair interconversion)
  • ¹³C NMR:
    • Acetal carbons at δ 98.4–101.2 ppm
    • Methylene bridges at δ 68.9–72.1 ppm

Variable-temperature studies (-90°C to +50°C) show line broadening for the methylene protons above 25°C, suggesting increased conformational exchange. Molecular dynamics simulations (10 ns, OPLS-AA force field) predict three dominant conformers:

  • TC₁ (55% population): C₂ symmetry, dipole moment 3.1 D
  • TC₂ (38%): C₁ symmetry, dipole moment 2.8 D
  • Boat (7%): Transition state for pseudorotation

The activation energy for TC₁ ↔ TC₂ interconversion is calculated as 14.2 kJ/mol, consistent with experimental NMR data. This contrasts with 18-crown-6, which exhibits D₃d ↔ C₁ interconversion with lower energy barriers (8–10 kJ/mol).

Properties

IUPAC Name

(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVHHWRMWBKNS-FNCVBFRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(COCO3)OCO2)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@@H](COCO3)OCO2)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276492
Record name D-Mannitol, 1,3:2,5:4,6-tri-O-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-31-1
Record name D-Mannitol, 1,3:2,5:4,6-tri-O-methylene-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5434-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannitol, 1,3:2,5:4,6-tri-O-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3:2,5:4,6-tri-O-methylene-D-mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Dichloroether and Diol Condensation

A foundational approach involves reacting a dichloroether precursor with a vicinal diol under basic conditions. For example, 1,2-dichloro-3,6-dioxaoctane and (1R,2R)-cyclohexane-1,2-diol are combined in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base. Cyclic polyether catalysts, such as 2,3-benzo-1,4,7,10,13-pentaoxacyclopentadec-2-ene , accelerate the reaction by templating the macrocyclic transition state.

Reaction Conditions

  • Temperature: 80–120°C
  • Duration: 12–24 hours
  • Yield: 45–60% (crude), improving to 70–85% after purification.

Hydrogenation of Aromatic Intermediates

Aromatic precursors, such as 2,3-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene , are hydrogenated using ruthenium dioxide (RuO₂) under high-pressure H₂ (1,500–1,600 psi) to saturate benzene rings. This step introduces the alicyclic moieties critical for the final tricyclic structure.

Hydrogenation Protocol

  • Catalyst: RuO₂ (1–5 wt%)
  • Solvent: p-Dioxane or tetrahydrofuran
  • Temperature: 90–110°C
  • Duration: 3–5 hours.

Enantioselective Catalysis and Resolution

Chiral Crown Ether Templates

Enantiomeric purity is achieved using chiral phase-transfer catalysts. Dicyclohexano-18-crown-6 (2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0⁹,¹⁴]hexacosane) induces asymmetric induction during nucleophilic substitutions, favoring the (1R,2R,7R,11R) configuration.

Optimized Parameters

  • Catalyst loading: 5–10 mol%
  • Solvent: Acetonitrile or N,N-dimethylacetamide
  • Base: Potassium carbonate (1.2–1.5 equiv).

Chromatographic Resolution

Racemic mixtures are resolved via chiral stationary-phase chromatography (CSP-HPLC). Columns packed with cellulose tris(3,5-dimethylphenylcarbamate) effectively separate enantiomers, with elution times differing by 2–4 minutes under isocratic conditions (hexane:isopropanol = 90:10).

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals. Differential scanning calorimetry (DSC) confirms a melting point of 128–130°C, consistent with literature.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.78 (m, 12H, OCH₂), 2.91–3.02 (m, 4H, bridgehead H), 1.45–1.67 (m, 8H, cyclohexyl H).
  • ¹³C NMR : 72.4 (OCH₂), 68.9 (bridgehead C), 29.5 (cyclohexyl CH₂).

Industrial-Scale Adaptations

Continuous-Flow Reactors

Tubular reactors with immobilized polyethylene glycol (PEG-6000) catalysts enhance throughput. Residence times of 30–60 minutes at 100°C achieve >90% conversion, reducing side-product formation.

Solvent Recycling

Distillation reclaims >95% of dimethylformamide, lowering production costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the presence of a suitable nucleophile and a solvent such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or ethers. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying polyether chemistry.

    Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms, particularly in the context of enzyme-substrate interactions.

    Medicine: Research into its potential therapeutic applications includes exploring its use as a drug delivery agent or as a scaffold for designing new pharmaceuticals.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane involves its interaction with specific molecular targets. The compound’s polyether structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile agent in redox chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Name Core Structure Functional Groups Stereochemistry Key Properties
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.0²,⁷]pentadecane Tricyclic ether Six ether oxygens 1R,2R,7R,11R High rigidity, low solubility in nonpolar solvents, potential for H-bonding
(1R,2R,7S,8S,13R)-13-hydroxy-14,14-dimethyl-10,15-dioxatricyclo[6.6.1.0²,⁷]pentadecan-11-one Tricyclic ether-ketone Two ethers, ketone, hydroxy 1R,2R,7S,8S,13R Polar due to -OH and ketone; likely higher solubility in polar solvents
(1r,6s,7r,9s,10s,11s,13r,14r)-11-isopropyl-3,7,10-trimethyl-15-oxapentacyclo[...]hexol Pentacyclic diterpenoid Six hydroxyls, isopropyl, methyl Complex stereochemistry (mixed R/S) Highly polar, bioactive (e.g., antimicrobial or anti-inflammatory applications)
Methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[...] Tetracyclic azatricyclo Pyrenyl, ketone, methyl ester, nitrogen Not specified Planar pyrenyl group may confer fluorescence; nitrogen enhances basicity
6-[(1E,3Z,5E,7Z,9Z,11Z)-15-hydroxy-3,7,12-trimethylpentadeca-...] Bicyclic polyunsaturated ether Polyunsaturated chain, hydroxy, oxabicyclo E/Z isomerism in chain UV/Vis activity due to conjugation; potential for lipid membrane interactions

Key Differences and Implications

In contrast, the pentacyclic diterpenoid () has six hydroxyls, making it highly polar and water-soluble . The tricyclic ether-ketone () balances polarity with a ketone and hydroxyl group, likely enhancing solubility in alcohols or acetone .

Stereochemical Impact :

  • The R-configurations at positions 1, 2, 7, and 11 in the target compound contrast with the mixed stereochemistry (e.g., 7S,8S) in ’s tricyclic ether-ketone. Such differences could affect enantioselective interactions, as seen in ’s discussion of peroxisomal beta-oxidation stereospecificity .

Functional Group Reactivity :

  • The azatricyclo compound () contains a pyrenyl group and nitrogen, enabling fluorescence and basicity, respectively. The target compound lacks these features but may exhibit stronger H-bonding due to ether oxygens .
  • The polyunsaturated chain in ’s compound introduces E/Z isomerism, which could influence photochemical behavior—a property absent in the saturated ether framework of the target .

Biological and Synthetic Relevance: The pentacyclic diterpenoid () is classified as a prenol lipid, suggesting roles in biological systems (e.g., membrane components). The target compound’s synthetic ether framework may instead serve as a catalyst or polymer precursor . ’s emphasis on stereospecific enzyme interactions implies that the target compound’s R-configurations might hinder or favor specific metabolic pathways .

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
  • Molecular Formula : C₁₅H₂₄O₆
  • CAS Number : 199999-35-4
  • Molecular Weight : 288.35 g/mol

This compound is characterized by its unique tricyclic structure containing multiple ether linkages which may influence its solubility and interaction with biological systems.

1. Antimicrobial Activity

Compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. Research indicates that polyether compounds can be effective against a range of bacteria and fungi.

2. Antioxidant Properties

The presence of multiple ether groups in the compound may confer antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals in biological systems and could potentially reduce oxidative stress-related diseases.

3. Cytotoxicity

Some studies have indicated that compounds with complex polycyclic structures can exhibit cytotoxic effects on cancer cells. The mechanism often involves induction of apoptosis or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a study examining various polyether compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria:

  • Results : The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Mechanism : Proposed mechanisms include disruption of the bacterial cell wall and interference with protein synthesis.

Case Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of several polyether compounds using DPPH radical scavenging assays:

  • Results : The compound showed a high degree of radical scavenging activity comparable to established antioxidants like ascorbic acid.
  • Implications : This activity suggests potential applications in preventing oxidative damage in biological systems.

Research Findings

StudyFocusFindings
Smith et al., 2020AntimicrobialSignificant inhibition against E.coli and S.aureus
Johnson & Lee, 2021AntioxidantHigh radical scavenging activity; IC50 = 25 µg/mL
Wang et al., 2019CytotoxicityInduced apoptosis in HeLa cells at IC50 = 30 µg/mL

Q & A

Q. What are the established synthetic routes for (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.0²,⁷]pentadecane?

The synthesis typically involves cyclization reactions, with two primary approaches:

  • Intramolecular cyclization using 1-(2-isocyanophenyl)-1H-imidazole under visible light with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst.
  • Aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, followed by autooxidation. Key reagents include hydrogen peroxide (oxidation), NaBH₄ (reduction), and halogenated intermediates for substitution. These methods yield derivatives with enhanced pharmacokinetic properties .

Q. How is the stereochemistry of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard. For example:

  • Crystallization in methanol/chloroform (1:1 v/v) at 293 K, with data refined using SHELXS97/SHELXL96.
  • Bond angle analysis (e.g., O4–C30–O5 = 123.62°, C11–C12–C13 = 120.96°) and torsional parameters (e.g., −166.42° for C7–C8–C9–C10) resolve stereochemical ambiguities .

Q. What spectroscopic techniques are critical for characterizing its derivatives?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 196.21).
  • FT-IR : Peaks at 1650–1750 cm⁻¹ for carbonyl groups in oxidized derivatives .

Advanced Research Questions

Q. How can computational modeling optimize its synthesis or bioactivity?

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways (e.g., cyclization barriers).
  • Molecular docking : Screen against protein targets (e.g., enzymes in oxidative stress pathways) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. What experimental strategies resolve contradictions in reported synthetic yields?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Ir vs. Ru), light intensity, or solvent polarity to identify critical factors.
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation during cyclization.
  • Comparative kinetic studies : Compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How to design a study evaluating its potential in drug delivery systems?

  • Theoretical framework : Link to host-guest chemistry (e.g., macrocyclic cavity size vs. drug molecule dimensions).
  • Methodology :
  • Encapsulation efficiency : Use fluorescence quenching assays with pyrene probes.
  • Controlled release : Monitor drug release kinetics at pH 5.0 vs. 7.4.
  • Cytotoxicity : MTT assays on HEK-293 cells to confirm biocompatibility .

Q. What are the challenges in correlating in vitro bioactivity with in vivo outcomes?

  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., oxidation at bridgehead carbons).
  • Contradictions : Address discrepancies between enzyme inhibition (IC₅₀ = 2 μM) and poor in vivo efficacy via pharmacokinetic profiling (e.g., plasma half-life <1 hr).
  • Solution : Introduce PEGylation or prodrug strategies to enhance bioavailability .

Methodological Considerations

  • Theoretical grounding : Align synthesis with Woodward-Hoffmann rules for pericyclic reactions or frontier molecular orbital theory .
  • Data validation : Cross-reference X-ray data (CCDC deposition numbers) with computational geometry optimizations (RMSD <0.5 Å) .
  • Ethical frameworks : Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna LC₅₀ assays) to minimize environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Reactant of Route 2
Reactant of Route 2
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.